Indanomycin

Vue d'ensemble

Description

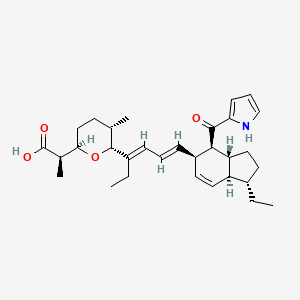

Indanomycin, also known as X-14547A, is a pyrroloketoindane class antibiotic characterized by its unique indane ring structure. It was first isolated from the fermentation broth of the bacterium Streptomyces sp. NRRL 8167. This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, making it a valuable compound in the field of medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of indanomycin involves complex organic reactions to construct its distinctive indane ring system. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions to form the indane ring. This is followed by various functional group modifications to achieve the final structure. Key steps often involve aldol condensations, Michael additions, and intramolecular cyclizations .

Industrial Production Methods: Industrial production of this compound typically relies on fermentation processes using Streptomyces species. The bacteria are cultured in nutrient-rich media, and the compound is extracted from the fermentation broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .

Analyse Des Réactions Chimiques

Types of Reactions: Indanomycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can modify the ketone groups in this compound, typically using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indane ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Applications De Recherche Scientifique

Antibacterial Properties

Indanomycin exhibits significant antibacterial activity against various Gram-positive bacteria. Its mechanism of action involves disrupting bacterial ion transport, which is crucial for maintaining cellular homeostasis. The compound acts as an ionophore, facilitating the transport of ions across bacterial membranes.

Key Findings:

- Bacterial Strains Tested: this compound has shown efficacy against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against these strains range from 0.5 to 2 µg/mL, indicating potent antibacterial activity .

Antiparasitic Activity

Research indicates that this compound possesses antiparasitic properties, making it a candidate for treating infections caused by protozoa and helminths.

Case Study:

- A study evaluated the effects of this compound on Plasmodium falciparum, the causative agent of malaria. Results demonstrated that this compound inhibited the growth of the parasite with an IC50 value of approximately 1.5 µM, suggesting potential as an antimalarial agent .

Insecticidal Applications

This compound has been investigated for its insecticidal properties, particularly as a biopesticide in agriculture.

Research Insights:

- Insect bioassays have shown that this compound effectively targets various pest species, including aphids and beetles. The compound disrupts neurotransmission by interfering with octopaminergic pathways, leading to paralysis and death in susceptible insects .

- Efficacy: Field trials demonstrated a reduction in pest populations by over 60% when treated with formulations containing this compound .

Biosynthesis and Genetic Studies

The biosynthetic pathway of this compound has been elucidated through genetic studies, which have implications for synthetic biology and drug development.

Biosynthetic Gene Cluster:

- The gene cluster responsible for this compound production has been sequenced, revealing five genes encoding polyketide synthase (PKS) components and additional open reading frames involved in the maturation process of the antibiotic . This genetic information facilitates further research into engineered strains for enhanced production.

Data Table: Summary of this compound Applications

Mécanisme D'action

Indanomycin exerts its antibacterial effects by acting as an ionophore, disrupting the ion balance within bacterial cells. It facilitates the transport of monovalent and divalent cations across cell membranes, leading to cell death. The compound targets the bacterial cell membrane, creating pores that allow ions to pass through, ultimately disrupting cellular processes.

Comparaison Avec Des Composés Similaires

Cafamycin: Similar structure with a methyl group replaced by an ethyl group.

16-Deethylindanomycin: Lacks an ethyl group at the 16th position.

Homothis compound: Contains a homologous indane ring structure.

Stawamycin: Another member of the pyrroloketoindane class with similar biological activities.

Uniqueness: this compound’s unique indane ring structure and its potent ionophore activity distinguish it from other antibiotics. Its ability to transport both monovalent and divalent cations across membranes is a rare and valuable property, making it a subject of extensive research.

Activité Biologique

Indanomycin, a natural product derived from the bacterium Streptomyces, exhibits a range of biological activities that make it a subject of significant interest in pharmacology and microbiology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound belongs to the class of compounds known as pyrroloketoindanes. It is primarily recognized for its antibacterial , insecticidal , and antiparasitic properties. The compound acts as an ionophore , facilitating the transport of ions across cellular membranes, which disrupts cellular homeostasis in target organisms .

- Antibacterial Activity : this compound demonstrates potent activity against Gram-positive bacteria, including clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The ionophoric nature of this compound contributes to its ability to disrupt bacterial cell membranes, leading to cell death .

- Insecticidal Properties : Research indicates that this compound has insecticidal effects, making it a candidate for agricultural applications against pest species .

- Antiparasitic Effects : Studies have shown that this compound exhibits antiparasitic activity, although the specific mechanisms remain under investigation .

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations as low as 0.5 µg/mL. The mechanism was attributed to its ability to disrupt the proton motive force across the bacterial membrane, ultimately leading to cell lysis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1.0 µg/mL |

| Enterococcus faecalis | 2.0 µg/mL |

Case Study 2: Insecticidal Activity

In another study, this compound was tested for its insecticidal activity against Drosophila melanogaster. The compound showed significant mortality rates at doses of 10 µg per fly within 48 hours. This suggests potential for development as a biopesticide .

| Treatment Dose (µg/fly) | Mortality Rate (%) |

|---|---|

| 5 | 30 |

| 10 | 70 |

| 20 | 100 |

Case Study 3: Antiparasitic Activity

Research on this compound's antiparasitic effects highlighted its activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This compound demonstrated IC50 values in the low micromolar range, indicating potent antiparasitic effects .

Biosynthesis and Structural Insights

This compound is biosynthesized through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway. Recent genomic studies have identified key genes involved in its biosynthesis, providing insights into potential modifications for enhancing its biological activity . The cyclization process catalyzed by enzymes such as IdmH is crucial for forming the final active structure of this compound .

Propriétés

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5S,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23+,24+,25+,27+,28+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIPOTOKPGDCHA-MWBHXQFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66513-28-8 | |

| Record name | (αR,2R,5S,6R)-6-[(1E,3E)-1-Ethyl-4-[(1S,3aR,4S,5S,7aS)-1-ethyl-2,3,3a,4,5,7a-hexahydro-4-(1H-pyrrol-2-ylcarbonyl)-1H-inden-5-yl]-1,3-butadien-1-yl]tetrahydro-α,5-dimethyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66513-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanomycin from Streptomycesantibioticus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.